
(2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . The reaction yields the corresponding tricyclic indole in good yield. Further steps may involve the installation of side chains and functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, followed by purification and functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological and chemical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine is used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound has shown potential in various studies due to its structural similarity to naturally occurring indole derivatives. It has been investigated for its potential antiviral, anti-inflammatory, and anticancer activities .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with multiple receptors makes it a candidate for drug development .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-Methoxy-N,N-diisopropyltryptamine
- N-Methyltryptamine
- N,N-Dimethyltryptamine
Uniqueness
What sets (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine apart is its unique combination of the methoxy group and the bis(propan-2-yl)amine side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
127507-02-2 |
|---|---|
Fórmula molecular |
C17H26N2O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19(13(3)4)9-8-14-11-18-17-10-15(20-5)6-7-16(14)17/h6-7,10-13,18H,8-9H2,1-5H3 |
Clave InChI |
VVHSFCPALYIWMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCC1=CNC2=C1C=CC(=C2)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



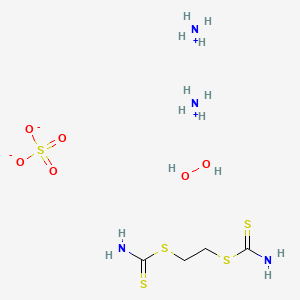

![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
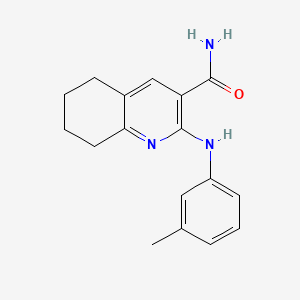


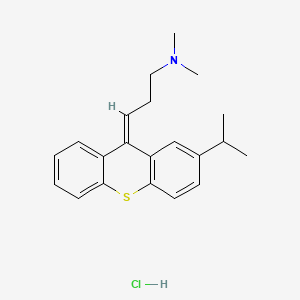
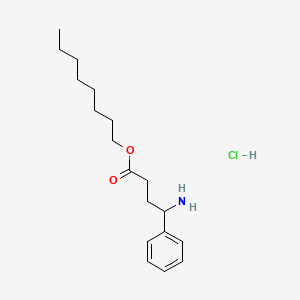

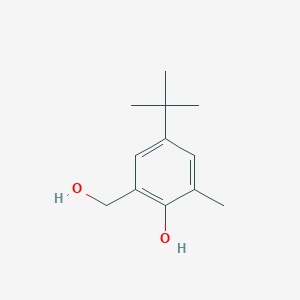
![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)


